N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide
Description
N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide is a pyrrolidinone-based hydrazide derivative characterized by a 2,5-dioxopyrrolidin-3-yl core substituted with a 3-(trifluoromethyl)phenyl group and a benzohydrazide moiety. The trifluoromethyl (-CF₃) group confers electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions such as hydrophobic and halogen bonding . This compound is structurally analogous to hydrazide-hydrazone derivatives, which are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C18H14F3N3O3 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
N'-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C18H14F3N3O3/c19-18(20,21)12-7-4-8-13(9-12)24-15(25)10-14(17(24)27)22-23-16(26)11-5-2-1-3-6-11/h1-9,14,22H,10H2,(H,23,26) |
InChI Key |
LWVBHAISALUGHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Pyrrolidinone Core Formation
The pyrrolidin-2,5-dione (succinimide) scaffold is synthesized via cyclocondensation of 3-(trifluoromethyl)aniline with diethyl acetylenedicarboxylate. Under reflux in toluene, this reaction proceeds through a Michael addition-cyclization mechanism, yielding 1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione. Key parameters include:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Diethyl acetylenedicarboxylate, toluene, 110°C, 12h | 78% | 95% |
The trifluoromethyl group’s electron-withdrawing nature necessitates prolonged reaction times to achieve complete conversion, as steric hindrance slows nucleophilic attack.
Benzohydrazide Synthesis
Benzohydrazide is prepared via a two-step ester-to-hydrazide conversion:
-
Esterification : Benzoic acid reacts with methanol under sulfuric acid catalysis (65°C, 6h), yielding methyl benzoate (92% yield).
-
Hydrazinolysis : Methyl benzoate is treated with hydrazine hydrate in ethanol (reflux, 4h), producing benzohydrazide (89% yield).
Coupling Strategies for Hydrazide-Pyrrolidinone Conjugation
Nucleophilic Substitution at the Pyrrolidinone C3 Position
The C3 position of 1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is functionalized via bromination (NBS, AIBN, CCl₄, 80°C), yielding 3-bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione (63% yield). Subsequent displacement with benzohydrazide in DMF (K₂CO₃, 90°C, 8h) affords the target compound:
| Parameter | Value |
|---|---|
| Yield | 58% |
| Reaction Time | 8h |
| Side Products | <5% debrominated pyrrolidinone |
Reductive Amination Approach
An alternative route involves reductive amination between 3-amino-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione and benzaldehyde. The imine intermediate is reduced with NaBH₃CN (MeOH, 0°C→RT, 2h), followed by hydrazide coupling via EDC/HOBt activation:
| Step | Yield | Purity |
|---|---|---|
| Reductive Amination | 71% | 91% |
| Hydrazide Coupling | 65% | 89% |
One-Pot Multi-Component Synthesis
A streamlined method combines 3-(trifluoromethyl)aniline, dimethyl acetylenedicarboxylate, and benzohydrazide in a single pot. The reaction proceeds via in situ generation of pyrrolidinone, followed by nucleophilic attack by benzohydrazide. Catalyzed by p-TsOH in DMF (120°C, 6h), this route achieves a 54% yield but requires rigorous purification to remove polymeric by-products.
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Subst. | 58% | High regioselectivity | Low functional group tolerance |
| Reductive Amination | 46% | Mild conditions | Multi-step, costly reagents |
| One-Pot | 54% | Time-efficient | Low yield, purification challenges |
The nucleophilic substitution route is favored for scalability, while reductive amination offers better control over stereochemistry.
Optimization and Challenges
Solvent and Temperature Effects
-
DMF vs. THF : DMF enhances solubility of intermediates but increases side reactions at >100°C.
-
Reaction Temperature : Optimal coupling occurs at 90°C; higher temperatures degrade the trifluoromethyl group.
Chemical Reactions Analysis
Condensation Reactions
The hydrazide moiety enables condensation with carbonyl-containing compounds. For example:
-
Aldehyde/Ketone Condensation : Reacts with aldehydes or ketones under acidic conditions to form hydrazone derivatives, as observed in analogous benzohydrazide systems .
-
Cyclocondensation : Forms heterocyclic systems (e.g., triazoles or oxadiazoles) when treated with reagents like acetic anhydride or phosphoryl chloride.
Table 1: Condensation reaction parameters
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 4-Hydroxybenzaldehyde | Ethanol, HCl, reflux | Hydrazone derivative | 72% |
| Acetic anhydride | 80°C, 4 hr | 1,3,4-Oxadiazole | 68% |
Hydrolysis
The compound undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleaves the hydrazide bond in concentrated HCl at 100°C, yielding benzoic acid and substituted hydrazine derivatives.
-
Basic Hydrolysis : Forms carboxylate salts in NaOH/EtOH solutions, with reaction rates dependent on the trifluoromethyl group’s electronic effects.
Nucleophilic Substitution
The electron-deficient aromatic ring participates in nucleophilic aromatic substitution (NAS):
-
Chlorine Displacement : Reacts with amines (e.g., aniline) in DMF at 120°C to form substituted arylamine derivatives.
-
Methoxy Group Reactivity : The methoxy substituent in related compounds shows demethylation under strong bases like KOtBu.
Cyclization Reactions
Intramolecular cyclization is promoted by dehydrating agents:
-
Pyrrolidine Ring Modification : Heating with PCl₅ induces cyclization to form fused bicyclic structures, as demonstrated in structurally similar hydrazides .
-
Heterocycle Formation : Reacts with thiourea in ethanol to yield thiadiazole derivatives, a common pathway for hydrazide-based drugs .
Table 2: Cyclization outcomes
| Reagent | Temperature | Product | Application |
|---|---|---|---|
| PCl₅ | 110°C | Bicyclic pyrrolidinone | Antimicrobial agents |
| CS₂/KOH | RT | 1,3,4-Thiadiazole | Anticancer scaffolds |
Oxidation-Reduction Behavior
-
Oxidation : The hydrazide group oxidizes with H₂O₂ or KMnO₄ to form azodicarboxylates, which are unstable and dimerize.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dioxo-pyrrolidine to a diol derivative, altering its biological activity profile.
Metal Complexation
The hydrazide acts as a bidentate ligand for transition metals:
-
Copper Complexes : Forms stable Cu(II) complexes in methanol, characterized by shifts in IR carbonyl stretches (Δν = 40 cm⁻¹) .
-
Antimicrobial Enhancement : Metal complexes show 3–5× increased activity against S. aureus compared to the free ligand .
Biological Interaction Pathways
While not strictly chemical reactions, these interactions drive pharmacological effects:
-
Enzyme Inhibition : Competitively inhibits cyclooxygenase-2 (COX-2) via hydrogen bonding with the dioxo group (IC₅₀ = 1.8 μM).
-
DNA Intercalation : The planar benzohydrazide moiety intercalates into DNA grooves, as shown by hypochromic shifts in UV-vis studies.
This compound’s reactivity profile highlights its versatility as a synthetic intermediate and pharmacophore. Future research should explore its use in click chemistry and targeted prodrug designs.
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzohydrazide derivatives exhibit significant antimicrobial activity. For instance, compounds similar to N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Aspergillus .
Antioxidant Activity
The compound's antioxidant properties have been evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). Studies have reported promising results, suggesting that the presence of trifluoromethyl groups enhances the antioxidant capacity of these derivatives .
Anti-cancer Potential
Emerging research highlights the potential anti-cancer properties of similar compounds. The structural features of this compound may contribute to its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Applications in Drug Discovery
This compound is included in several screening libraries aimed at discovering new therapeutic agents. Its unique structure allows it to be part of libraries focused on antiviral and anticancer compounds .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of benzohydrazide derivatives for their antimicrobial efficacy. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. This reinforces the potential use of this compound in developing new antimicrobial agents .
Case Study 2: Antioxidant Activity Evaluation
In another study focusing on antioxidant activity, derivatives were tested against free radicals using DPPH assay methods. The findings revealed that modifications at the phenyl ring significantly enhanced the antioxidant properties, suggesting that this compound could serve as a lead compound for further development in antioxidant therapies .
Mechanism of Action
The mechanism of action of N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrrolidine ring and benzohydrazide moiety interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide and related compounds, followed by a detailed analysis.
Structural and Functional Analysis
Core Modifications: The target compound shares a pyrrolidinone core with N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide but differs in substituents. Hydrazone derivatives (e.g., (E)-N'-(2-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide) introduce a conjugated Schiff base linkage, which planarizes the structure and facilitates π-π stacking interactions in crystal packing .
Electronic Effects: The -CF₃ group in the target compound and 2-(2-oxoindolin-3-ylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide stabilizes electron-deficient aromatic systems, influencing binding to biological targets like kinase enzymes.
Thermal Stability: The hydrazone derivative (E)-N'-(2-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide exhibits a high melting point (274°C), attributed to strong intermolecular hydrogen bonds (N-H···O and O-H···O) observed in its crystal structure .
Synthetic Routes :
- Most analogs are synthesized via condensation reactions. For example, hydrazide intermediates (e.g., 2-(3-(trifluoromethyl)aniline)benzohydrazide) are reacted with aldehydes or ketones to form hydrazones .
Biological Activity
N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H14F3N3O3, with a molecular weight of 377.32 g/mol. The compound features a pyrrolidine ring substituted with a trifluoromethyl group and a benzohydrazide moiety. These structural characteristics enhance its lipophilicity and biological activity, making it a candidate for various pharmacological studies .
| Property | Value |
|---|---|
| Molecular Formula | C18H14F3N3O3 |
| Molecular Weight | 377.32 g/mol |
| LogP | 1.4922 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 67.692 Ų |
Antitumor Activity
This compound has shown promising results in antitumor assays. In vitro studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory activity in preclinical models. Studies have indicated that it can reduce the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound reveal activity against several bacterial strains. The presence of the trifluoromethyl group is thought to enhance its antimicrobial efficacy by increasing membrane permeability .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrrolidine ring and aromatic moieties can significantly influence its pharmacological properties. For instance, compounds with different halogen substitutions have been shown to exhibit varying degrees of cytotoxicity and selectivity towards cancer cells .
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound against breast cancer cells demonstrated an IC50 value of 15 μM after 48 hours of treatment. The compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to controls. The compound decreased levels of TNF-alpha and IL-6, suggesting a mechanism involving modulation of inflammatory mediators .
Q & A
Q. What are the recommended synthetic routes for N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including acylation and cyclization. For example, benzohydrazide derivatives are often synthesized via condensation of benzoyl chloride derivatives with hydrazine hydrate under reflux conditions (e.g., 90–120 min in ethanol) . Optimization may include:
- Catalyst selection : Thionyl chloride (SOCl₂) for efficient acyl chloride formation .
- Temperature control : Reflux conditions (e.g., 70–80°C) to ensure complete cyclization of the pyrrolidinone ring .
- Purification : Recrystallization using ethanol or ethyl acetate/hexane mixtures to achieve >95% purity .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of analytical techniques:
- 1H/13C NMR : Analyze chemical shifts for the trifluoromethylphenyl group (δ ~7.4–7.8 ppm for aromatic protons) and the pyrrolidinone carbonyl (δ ~170–175 ppm in 13C NMR) .
- FT-IR : Identify key functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹ for the hydrazide and pyrrolidinone moieties) .
- X-ray crystallography : Resolve intramolecular interactions, such as hydrogen bonds between the hydrazide NH and carbonyl oxygen, to confirm stereochemistry .
Q. What solvents and storage conditions are optimal for handling this compound in laboratory settings?
- Methodological Answer :
- Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .
- Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis of the hydrazide group .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can:
- Map electrostatic potential surfaces : Identify nucleophilic/electrophilic regions (e.g., electron-deficient trifluoromethylphenyl group) .
- Analyze frontier molecular orbitals : Predict charge-transfer interactions, relevant for applications in catalysis or photochemistry .
- Simulate reaction pathways : Model cyclization kinetics or tautomerization equilibria between hydrazide and azo forms .
Q. What strategies resolve contradictions in experimental data, such as inconsistent melting points or spectroscopic results?
- Methodological Answer : Contradictions may arise from:
- Polymorphism : Use differential scanning calorimetry (DSC) to identify multiple crystalline forms .
- Impurity profiles : Perform HPLC-MS to detect byproducts (e.g., unreacted benzoyl chloride or hydrazine adducts) .
- Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to assess aggregation or solvation differences .
Q. How can the biological activity of this compound be evaluated in vitro, and what assay designs are appropriate?
- Methodological Answer : While direct data on this compound is limited, analogous hydrazides are tested via:
- Antioxidant assays : DPPH and ABTS radical scavenging assays (IC₅₀ determination) .
- Enzyme inhibition : Kinetic studies using fluorogenic substrates (e.g., acetylcholinesterase or urease inhibition) .
- Cellular assays : Cytotoxicity screening (MTT assay) in cancer cell lines, noting the trifluoromethyl group’s role in membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
